Tetraethylene glycol di(2-ethylhexanoate)

Catalog No.
S702874
CAS No.
18268-70-7
M.F
C24H46O7
M. Wt
446.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylene glycol di(2-ethylhexanoate)

CAS Number

18268-70-7

Product Name

Tetraethylene glycol di(2-ethylhexanoate)

IUPAC Name

2-[2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-ethylhexanoate

Molecular Formula

C24H46O7

Molecular Weight

446.6 g/mol

InChI

InChI=1S/C24H46O7/c1-5-9-11-21(7-3)23(25)30-19-17-28-15-13-27-14-16-29-18-20-31-24(26)22(8-4)12-10-6-2/h21-22H,5-20H2,1-4H3

InChI Key

GYHPTPQZVBYHLC-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)OCCOCCOCCOCCOC(=O)C(CC)CCCC

Canonical SMILES

CCCCC(CC)C(=O)OCCOCCOCCOCCOC(=O)C(CC)CCCC

Material Science Research:

TEG-EH is primarily studied in material science research due to its properties as a plasticizer. Plasticizers enhance the flexibility and processability of various materials, such as polymers. Researchers investigate TEG-EH's compatibility, efficiency, and potential drawbacks when used as a plasticizer in different polymer matrices. For instance, studies have explored the use of TEG-EH in polyvinyl chloride (PVC) formulations to improve flexibility and flame retardancy [].

Environmental Science Research:

TEG-EH's potential environmental impact is another area of scientific research. Studies have examined the degradation, persistence, and potential toxicity of TEG-EH in various environmental compartments, including soil and water. Understanding the environmental fate and effects of TEG-EH is crucial for responsible use and potential environmental risk assessment.

Toxicology Research:

Limited research is available on the potential human health effects of TEG-EH. However, some studies have investigated its potential toxicity in various biological systems, including cell lines and aquatic organisms []. Further research is needed to comprehensively understand the potential human health risks associated with TEG-EH exposure.

Tetraethylene glycol di(2-ethylhexanoate) is a diester derived from tetraethylene glycol and 2-ethylhexanoic acid. It is characterized by its low viscosity and excellent compatibility with various polymers, making it a valuable plasticizer in industrial applications. The chemical formula for tetraethylene glycol di(2-ethylhexanoate) is C22H42O6, and it has a molecular weight of approximately 402.56 g/mol .

  • Limited information is available on the specific hazards of TEG-EH.
  • As with most organic compounds, it is advisable to handle it with care, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.
  • It is likely to be combustible and should be kept away from heat and ignition sources.
  • Further information on specific hazards and safe handling practices may be available from suppliers' safety data sheets (SDS).
Typical of esters, including hydrolysis, transesterification, and esterification. Hydrolysis involves the reaction with water to produce tetraethylene glycol and 2-ethylhexanoic acid. Transesterification can occur when this compound reacts with alcohols to form new esters, while esterification can occur with other acids to form different diesters.

The synthesis of tetraethylene glycol di(2-ethylhexanoate) typically involves the esterification of tetraethylene glycol with 2-ethylhexanoic acid. This process can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under controlled temperature and pressure conditions. The reaction generally proceeds as follows:

  • Mixing Reactants: Tetraethylene glycol and 2-ethylhexanoic acid are mixed in the presence of an acid catalyst.
  • Heating: The mixture is heated to facilitate the reaction.
  • Removal of Water: Water, a byproduct of the reaction, is removed to drive the equilibrium toward product formation.
  • Purification: The resulting product is purified through distillation or chromatography to obtain pure tetraethylene glycol di(2-ethylhexanoate).

Tetraethylene glycol di(2-ethylhexanoate) is primarily used as a plasticizer in various polymer formulations, including:

  • Polyvinyl Chloride (PVC): Enhances flexibility and processability.
  • Polyvinyl Butyral (PVB): Improves clarity and performance in automotive and architectural glazing applications.
  • Indirect Food Contact Materials: Used in paper and paperboard components due to its low toxicity profile .

Tetraethylene glycol di(2-ethylhexanoate) belongs to a class of compounds known as glycols and their esters. Here are some similar compounds for comparison:

Compound NameChemical FormulaKey Features
Triethylene Glycol Di(2-Ethylhexanoate)C22H42O4Lower molecular weight; commonly used as a plasticizer .
Diethylene Glycol Di(2-Ethylhexanoate)C16H30O4Lower viscosity; used in coatings and sealants .
Polyethylene Glycol Di(2-Ethylhexanoate)VariableViscosity varies with molecular weight; used in pharmaceuticals .

Uniqueness: Tetraethylene glycol di(2-ethylhexanoate) stands out due to its higher molecular weight compared to triethylene and diethylene glycol esters, which contributes to its lower volatility and enhanced performance in high-temperature applications.

Physical Description

Liquid

XLogP3

5.2

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 447 of 452 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

18268-70-7

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastics product manufacturing
Rubber product manufacturing
Hexanoic acid, 2-ethyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester: ACTIVE

Dates

Modify: 2023-08-15

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